N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c23-19(12-25-16-4-2-1-3-5-16)21-10-14-8-20(24)22(11-14)15-6-7-17-18(9-15)27-13-26-17/h1-7,9,14H,8,10-13H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYYBEGXTQGSRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Functional Overview
The target compound features three critical domains:
- Benzo[d]dioxole moiety : A methylenedioxy-bridged aromatic system providing electron-rich characteristics for electrophilic substitutions.
- 5-Oxopyrrolidin-3-ylmethyl group : A lactam ring conferring conformational rigidity and hydrogen-bonding capacity.
- 2-Phenoxyacetamide side chain : A flexible linker with demonstrated bioisosteric potential in drug design.
Molecular Formula : C₂₀H₂₀N₂O₅
Molecular Weight : 368.389 g/mol
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The compound dissects into two key intermediates:
- Intermediate A: 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethanamine
- Intermediate B: 2-Phenoxyacetyl chloride
Strategic Bond Disconnections :
- Amide bond between Intermediate A and B
- Pyrrolidinone ring formation via cyclization
- Benzodioxole introduction through nucleophilic substitution
Stepwise Synthesis Protocol
Step 1: Synthesis of 1-(Benzo[d]dioxol-5-yl)-5-oxopyrrolidin-3-ylmethanamine
Reaction Scheme :
Piperonylic acid → Lactamization → Amination
Procedure :
- Lactam Formation : React piperonylic acid with γ-aminobutyric acid (GABA) using N,N'-dicyclohexylcarbodiimide (DCC) in anhydrous THF at 0–5°C.
- Reductive Amination : Treat 5-oxopyrrolidin-3-one with benzylamine and NaBH₃CN in methanol (Yield: 68–72%).
- Benzodioxole Incorporation : Perform Ullmann coupling between pyrrolidinone intermediate and 1-bromo-3,4-methylenedioxybenzene using CuI/L-proline catalyst in DMF at 110°C.
Key Parameters :
- Temperature control critical during lactamization to prevent diketopiperazine formation
- Copper catalysis enhances coupling efficiency (TON > 400)
Step 2: Preparation of 2-Phenoxyacetyl Chloride
Reaction Scheme :
Phenoxyacetic acid → Acid chloride formation
Procedure :
- Reflux phenoxyacetic acid with thionyl chloride (3 eq) in dry dichloromethane for 2 hr.
- Remove excess SOCl₂ by rotary evaporation under reduced pressure.
Yield : 89–93% (purity >98% by GC-MS)
Step 3: Amide Coupling
Reaction Scheme :
Intermediate A + Intermediate B → Target compound
Procedure :
- Dissolve Intermediate A (1 eq) in anhydrous DCM under N₂ atmosphere.
- Add Intermediate B (1.2 eq) dropwise at 0°C.
- Stir with DIEA (3 eq) at room temperature for 12 hr.
- Quench with ice-water, extract with EtOAc (3×50 mL), dry over MgSO₄.
Optimization Data :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM/DIEA, 25°C | 74 | 95.2 |
| THF/DMAP, 40°C | 68 | 91.8 |
| Microwave, 80°C | 82 | 97.6 |
Advanced Purification Techniques
Spectroscopic Characterization
NMR Data (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| 1 | 7.42 | d (J=8.4 Hz) | 1H | H-6 (benzodioxole) |
| 2 | 6.85 | d (J=8.4 Hz) | 1H | H-5 (benzodioxole) |
| 3 | 4.25 | m | 2H | OCH₂O |
| 4 | 3.78 | t (J=6.8 Hz) | 1H | CH₂NHCO |
| 5 | 2.95–3.15 | m | 4H | Pyrrolidinone CH₂ |
Comparative Synthetic Approaches
Industrial-Scale Considerations
Challenges and Mitigation Strategies
Lactam Hydrolysis :
Amine Oxidation :
Coupling Efficiency :
- Issue: Competing O-acylation of phenoxy group
- Solution: Use HATU instead of DCC for chemoselectivity
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.
Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Pyrrolidine derivatives.
Substitution: Various substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The benzo[d][1,3]dioxole moiety is known to interact with various biological targets, while the pyrrolidinone ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyanoacetamide
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-methoxyacetamide
- N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-chloroacetamide
Uniqueness
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyacetamide group, in particular, enhances its potential for medicinal applications compared to its analogs.
Biological Activity
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzo[d][1,3]dioxole moiety, a pyrrolidine ring, and a phenoxyacetamide group. The molecular formula is , with a molecular weight of approximately 336.36 g/mol. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds related to benzo[d][1,3]dioxole have shown significant anticancer activity. For instance, derivatives containing this moiety have been synthesized and tested for cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Effects of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | |
| Compound B | HCT116 | 1.54 | |
| Compound C | MCF-7 | 4.52 | |
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 |
The above table illustrates that several synthesized compounds with similar structural features exhibit IC50 values significantly lower than those of standard chemotherapy agents like doxorubicin, indicating enhanced potency against specific cancer cell lines.
The anticancer mechanisms of this compound and its analogs may involve:
- EGFR Inhibition : Some studies suggest that these compounds can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : The compounds have been shown to induce apoptosis in cancer cells through pathways involving mitochondrial proteins like Bax and Bcl-2 .
- Cell Cycle Arrest : Analysis has revealed that these compounds can cause cell cycle arrest in cancer cells, preventing proliferation and leading to cell death .
Case Studies
A notable study involved the synthesis and evaluation of various benzo[d][1,3]dioxole derivatives for their anticancer properties. The results demonstrated that several compounds not only exhibited significant cytotoxicity but also showed selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Table 2: Summary of Biological Activities
Q & A
What are the critical parameters for optimizing the synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenoxyacetamide?
Basic Research Question
Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintained between 0–5°C during coupling reactions to minimize side products (e.g., oxadiazole formation) .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in amide bond formation .
- Catalysts : Triethylamine (TEA) is commonly used to deprotonate intermediates, improving reaction efficiency .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .
How can researchers resolve discrepancies in NMR spectral data during structural characterization?
Advanced Research Question
Contradictions in NMR data (e.g., unexpected splitting or shifts) may arise from:
- Dynamic equilibria : Rotamers or tautomers can split signals. Use variable-temperature NMR to stabilize conformers .
- Impurity interference : Residual solvents (e.g., DMF) may overlap with target signals. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC .
- Stereochemical ambiguity : Assign configurations using NOESY or COSY to detect spatial correlations between protons .
What methodologies are recommended for evaluating the structure-activity relationship (SAR) of this compound?
Advanced Research Question
SAR studies require systematic structural modifications and bioassay correlations:
- Functional group substitution : Replace the phenoxyacetamide group with thioacetamide to assess electronic effects on target binding .
- Pharmacophore mapping : Use molecular docking to identify key interactions (e.g., π–π stacking between benzo[d][1,3]dioxole and aromatic protein residues) .
- Bioisosteric replacements : Swap the pyrrolidinone ring with oxadiazole to evaluate metabolic stability .
- Data validation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell-based) to confirm mechanistic consistency .
How should researchers address contradictory bioactivity results in different in vitro models?
Advanced Research Question
Contradictions (e.g., high potency in enzyme assays but low cellular activity) may stem from:
- Membrane permeability : Measure logP values; if >3, consider prodrug strategies to enhance bioavailability .
- Off-target interactions : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific binding .
- Assay conditions : Vary pH (6.5–7.4) or serum content to mimic physiological environments .
- Metabolic instability : Incubate with liver microsomes to assess CYP450-mediated degradation; add cytochrome inhibitors (e.g., ketoconazole) to confirm .
What strategies are effective for scaling up synthesis without compromising yield?
Basic Research Question
Scale-up challenges include maintaining purity and reaction efficiency:
- Batch vs. flow chemistry : Transition from batch to continuous flow for exothermic reactions (e.g., acylations) to improve temperature control .
- Solvent recycling : Use rotary evaporation to recover DMF or chloroform, reducing costs .
- Catalyst loading : Optimize TEA stoichiometry (1.2–1.5 equivalents) to avoid excess base-induced side reactions .
- Crystallization optimization : Recrystallize the final product from ethanol/water (7:3 v/v) to enhance purity (>98%) .
How can computational modeling guide the design of analogs with improved selectivity?
Advanced Research Question
Leverage in silico tools to predict selectivity:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses .
- Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications (e.g., methyl vs. chloro groups) to rank analog potency .
- ADMET prediction : Use QikProp to estimate absorption, toxicity, and solubility, prioritizing analogs with predicted Caco-2 permeability >25 nm/s .
What analytical techniques are critical for confirming the compound’s stability under physiological conditions?
Basic Research Question
Stability studies require:
- Forced degradation : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions; monitor via HPLC for degradation peaks .
- Thermogravimetric analysis (TGA) : Determine decomposition temperature (>200°C indicates thermal stability) .
- Light sensitivity : Store in amber vials and assess UV-Vis spectral changes after 48-hour light exposure .
How can researchers validate target engagement in cellular assays?
Advanced Research Question
Confirm target interaction using:
- Cellular thermal shift assay (CETSA) : Heat-treated lysates (45–65°C) are analyzed via Western blot to detect stabilized target proteins .
- Fluorescence polarization (FP) : Label the compound with FITC; measure polarization changes upon binding to recombinant target proteins .
- Knockdown/rescue experiments : Use siRNA to silence the target; rescue phenotype by adding the compound to confirm specificity .
What structural features contribute to its unique pharmacological profile compared to analogs?
Advanced Research Question
Key differentiating features include:
- Hybrid pharmacophores : The benzo[d][1,3]dioxole-pyrrolidinone-phenoxyacetamide triad enables dual modulation of enzymatic and receptor targets .
- Hydrogen-bond donors : The acetamide NH and pyrrolidinone carbonyl form critical interactions with catalytic residues (e.g., serine hydrolases) .
- Stereoelectronic effects : The 5-oxopyrrolidin-3-ylmethyl linker enhances conformational flexibility, improving binding to allosteric sites .
How should researchers prioritize analogs for preclinical testing?
Advanced Research Question
Prioritization criteria include:
- In vitro potency : IC₅₀ < 1 µM in target-specific assays .
- Selectivity index : ≥10-fold selectivity over related off-targets (e.g., kinase panels) .
- ADMET profile : Favorable predicted hepatic clearance (<15 mL/min/kg) and low hERG inhibition risk (IC₅₀ > 10 µM) .
- Synthetic tractability : ≤5-step synthesis with >20% overall yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
